molecular formula C5H4BrN B14387188 3-Bromobicyclo[1.1.0]butane-1-carbonitrile CAS No. 87712-20-7

3-Bromobicyclo[1.1.0]butane-1-carbonitrile

Cat. No.: B14387188
CAS No.: 87712-20-7
M. Wt: 158.00 g/mol
InChI Key: WTFNJIXZXXCFCJ-UHFFFAOYSA-N
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Description

3-Bromobicyclo[1.1.0]butane-1-carbonitrile is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems. The unique structure of bicyclo[1.1.0]butane, characterized by two cyclopropane rings fused through a common carbon-carbon bond, imparts significant strain energy to the molecule. This strain makes the compound highly reactive and valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile typically involves the treatment of 1,3-dibromocyclobutanecarbonitrile with magnesium in tetrahydrofuran (THF). This reaction proceeds through a dehalogenation process, where magnesium acts as a reducing agent to remove the bromine atoms, resulting in the formation of the desired bicyclo[1.1.0]butane structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile is primarily driven by its high strain energy. The strain in the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a covalent warhead in bioconjugation processes, where it forms covalent bonds with target molecules, such as proteins or nucleic acids .

Comparison with Similar Compounds

    Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and reactivity.

    1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.

    Spiropentane: Another strained ring system with unique reactivity.

Uniqueness: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile stands out due to the presence of the bromine and nitrile functional groups, which enhance its reactivity and provide additional synthetic handles for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

CAS No.

87712-20-7

Molecular Formula

C5H4BrN

Molecular Weight

158.00 g/mol

IUPAC Name

3-bromobicyclo[1.1.0]butane-1-carbonitrile

InChI

InChI=1S/C5H4BrN/c6-5-1-4(5,2-5)3-7/h1-2H2

InChI Key

WTFNJIXZXXCFCJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)Br)C#N

Origin of Product

United States

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